molecular formula C30H38N2O4 B1198967 2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone CAS No. 132836-34-1

2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

Cat. No.: B1198967
CAS No.: 132836-34-1
M. Wt: 490.6 g/mol
InChI Key: AHVPOAOWHRMOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is a complex organic compound with a molecular formula of C30H38N2O4 and a molecular weight of 490.6 g/mol

Properties

CAS No.

132836-34-1

Molecular Formula

C30H38N2O4

Molecular Weight

490.6 g/mol

IUPAC Name

2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C30H38N2O4/c1-7-31(8-2)19-29(33)32-14-13-24-17-27(35-5)28(36-6)18-26(24)30(32)20(3)21-9-10-23-16-25(34-4)12-11-22(23)15-21/h9-12,15-18,20,30H,7-8,13-14,19H2,1-6H3

InChI Key

AHVPOAOWHRMOBY-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)N1CCC2=CC(=C(C=C2C1C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)OC)OC

Canonical SMILES

CCN(CC)CC(=O)N1CCC2=CC(=C(C=C2C1C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)OC)OC

Synonyms

2-((diethylamino)aceyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)isoquinoline
CPU 57
CPU-57
CPU57

Origin of Product

United States

Preparation Methods

The synthesis of 2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone involves multiple steps, including the formation of the naphthyl and isoquinoline moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The naphthyl and isoquinoline rings can be reduced under specific conditions.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and diethylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(diethylamino)-1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone include:

  • 2-(Diethylamino)-1-{6,7-dimethoxy-1-[1-(6-methoxy-2-naphthyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinyl}ethanone
  • 1-(6-Methoxy-2-naphthyl)ethanol

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of methoxy, diethylamino, and isoquinoline moieties, which confer distinct chemical and biological properties.

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